molecular formula C16H21ClN2O2 B13871482 7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione

7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione

Cat. No.: B13871482
M. Wt: 308.80 g/mol
InChI Key: DHLUNHRJNTUEMS-UHFFFAOYSA-N
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Description

7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione typically involves the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C. This reaction yields 2,4-dimethyl-7-bromoindole, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of indole derivatives generally involves similar reaction conditions and reagents, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Based on the search results, here's what is known about the compound "7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione":

Chemical Properties and Identification

  • Name: 1H-Indole-2,3-dione, 7-chloro-4-[2-(dipropylamino)ethyl]- .
  • CAS Number: 102842-50-2 .
  • Molecular Formula: C16H21ClN2O2 .
  • Molecular Weight: 308.80314 .
  • Appearance: The search result from ABI Chem does not specify the appearance of the compound .

Potential Applications and Related Research

While the search results do not offer specific applications or case studies for "this compound", they do provide information on related compounds and their applications, which may suggest potential research avenues:

  • Antimicrobial Activity: Research indicates that derivatives of similar structures show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Activity: Related compounds have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. A synthesized compound, 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, displayed anticancer activity .
  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
  • Anti-corrosion, Antimicrobial, and Antioxidant properties: A study on Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate showed it to have anti-corrosion, antimicrobial, and antioxidant properties . The compound outperformed Gentamicin in antimicrobial screenings, and also displayed antioxidant potential .
  • CB1 Receptor Modulation: A series of substituted 1H-indole-2-carboxamides were synthesized and evaluated for CB1 allosteric modulating activity in calcium mobilization assays .

Mechanism of Action

The mechanism of action of 7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione is unique due to its specific chemical structure and potential biological activities. Its indole backbone and specific substituents contribute to its distinct properties and applications in scientific research.

Biological Activity

7-Chloro-4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione, also known as a derivative of indole, has garnered interest due to its potential biological activities. This compound's structure suggests possible interactions with biological systems, particularly in the context of pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C16H22ClN2O2
  • Molecular Weight : 310.82 g/mol
  • CAS Number : 102842-51-3 (Free base), 221264-21-7 (Hydrochloride)

The compound features a chloro substituent and a dipropylamino group, which may influence its pharmacological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that related indole derivatives possess significant antibacterial and antifungal properties. For instance, a study evaluated several monomeric alkaloids and reported minimum inhibitory concentration (MIC) values against various strains of bacteria and fungi, suggesting that structural modifications can enhance activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundBacterial StrainMIC (µM)
This compoundE. coliTBD
Similar Indole DerivativeS. aureus5.64
Similar Indole DerivativeB. subtilis4.69
Similar Indole DerivativeC. albicans16.69

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the indole moiety may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Case Studies

A notable study explored the effects of indole derivatives on bacterial growth inhibition. The results indicated that modifications to the indole structure significantly impacted the potency against various bacterial strains. The presence of electron-donating or withdrawing groups was found to enhance or diminish antibacterial activity .

Table 2: Case Study Results on Indole Derivatives

Study ReferenceCompound TestedResult Summary
MDPI Study Various IndolesEnhanced activity with specific substitutions noted.
De Gruyter Research 7-Chloro DerivativeStructural analysis provided insights into potential interactions with bacterial cells.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione?

  • Methodological Answer : The synthesis involves sequential functionalization of the indole core. Critical steps include:

  • Chlorination : Position-specific chlorination at the 7-position requires careful control of reaction temperature (typically 40–60°C) and stoichiometry to avoid over-chlorination .
  • Alkylation : Introducing the dipropylaminoethyl group via nucleophilic substitution or reductive amination. Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield .
  • Purity Monitoring : Use thin-layer chromatography (TLC) or HPLC during intermediate stages to track byproducts (e.g., unreacted indole derivatives) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., chloro group at C7, dipropylaminoethyl at C4) .
  • X-ray Crystallography : For unambiguous structural determination, use SHELXL (for refinement) and OLEX2 (for visualization and analysis) to resolve bond lengths and angles, particularly for the planar indole-dione system .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C16_{16}H23_{23}ClN2_2O2_2) and detect impurities (e.g., dechlorinated analogs) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) across studies. For example, conflicting IC50_{50} values in enzyme inhibition assays may arise from variations in ATP concentrations or buffer pH .
  • Meta-Analysis : Cross-reference data from high-throughput screening (HTS) databases (e.g., PubChem BioAssay) to identify consensus targets (e.g., kinase or oxidoreductase interactions) .

Q. What strategies are recommended for identifying and quantifying synthetic impurities in this compound?

  • Methodological Answer :

  • HPLC-MS Profiling : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Key impurities include:
  • 4-[2-(Propylamino)ethyl]indolin-2-one : A common byproduct from incomplete alkylation .
  • Hydroxymethyl derivatives : Formed via oxidation during storage; monitor using UV detection at 254 nm .
  • Quantitative NMR (qNMR) : Compare integration ratios of impurity peaks (e.g., δ 2.5–3.0 ppm for propyl groups) against the parent compound .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer :

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality for the indole-dione moiety, which may exhibit keto-enol tautomerism.
  • SHELXL Refinement : Apply restraints for anisotropic displacement parameters (ADPs) to model electron density accurately. The dione oxygen atoms (O2, O3) should show distinct thermal motion patterns .

Q. What experimental approaches elucidate the compound’s mechanism of action in modulating oxidative stress pathways?

  • Methodological Answer :

  • Gene Expression Profiling : Perform RNA-seq or qPCR to assess changes in Nrf2/ARE pathway genes (e.g., HO-1, NQO1) in treated vs. untreated cells .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with Keap1, a key regulator of oxidative stress. Focus on the dipropylaminoethyl group’s role in binding the Kelch domain .

Properties

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.80 g/mol

IUPAC Name

7-chloro-4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione

InChI

InChI=1S/C16H21ClN2O2/c1-3-8-19(9-4-2)10-7-11-5-6-12(17)14-13(11)15(20)16(21)18-14/h5-6H,3-4,7-10H2,1-2H3,(H,18,20,21)

InChI Key

DHLUNHRJNTUEMS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=C2C(=C(C=C1)Cl)NC(=O)C2=O

Origin of Product

United States

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